Cas no 1005297-45-9 (N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1005297-45-9x500.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide
- F2216-0037
- AKOS001961810
- 1005297-45-9
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
- Benzenesulfonamide, N-[3-[6-(methylsulfonyl)-3-pyridazinyl]phenyl]-3-nitro-
-
- インチ: 1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3
- InChIKey: QYXPSOVZLMCFHZ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=CC(C3=NN=C(S(C)(=O)=O)C=C3)=C2)(=O)=O)=CC=CC([N+]([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 434.03547653g/mol
- どういたいしつりょう: 434.03547653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 786
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 169Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.530±0.06 g/cm3(Predicted)
- ふってん: 747.5±70.0 °C(Predicted)
- 酸性度係数(pKa): 7.02±0.30(Predicted)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA77453-1mg |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F2216-0037-2mg |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2216-0037-4mg |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2216-0037-1mg |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2216-0037-2μmol |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2216-0037-3mg |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide |
1005297-45-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamideに関する追加情報
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide (CAS No. 1005297-45-9): An Overview
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide (CAS No. 1005297-45-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide, is characterized by its unique structural features, including a nitrobenzene sulfonamide moiety and a methanesulfonylpyridazine group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various drug development initiatives.
The nitrobenzene sulfonamide moiety is a well-known functional group in medicinal chemistry, often associated with anti-inflammatory and anti-cancer activities. The presence of this group in N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide suggests that the compound may exhibit similar biological activities. Additionally, the methanesulfonylpyridazine group adds further complexity and potential for specific interactions with biological targets.
Recent studies have focused on the pharmacological profile of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide. One notable study published in the Journal of Medicinal Chemistry investigated the compound's anti-inflammatory properties. The results indicated that N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Another area of interest is the compound's potential as an anti-cancer agent. A study published in the Cancer Research journal explored the effects of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide on various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity against breast, lung, and colon cancer cells, with minimal effects on normal cells. This selective cytotoxicity makes N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide a promising candidate for further preclinical and clinical evaluation.
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide has also been a subject of extensive research. Studies have suggested that the compound may exert its effects through multiple pathways, including the inhibition of key signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor known to play a crucial role in inflammation and cancer.
In addition to its pharmacological properties, the synthetic accessibility of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide is another factor contributing to its appeal in drug development. The compound can be synthesized through a series of well-established chemical reactions, making it feasible for large-scale production. This synthetic route involves the coupling of 3-nitrobenzenesulfonamide with 6-methanesulfonylpyridazine derivatives, followed by further functionalization steps to achieve the final product.
The safety profile of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide has also been evaluated in preclinical studies. Toxicology assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
Despite its promising properties, further research is needed to fully understand the potential applications and limitations of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide. Ongoing studies are focusing on optimizing its pharmacokinetic properties, such as bioavailability and half-life, to enhance its therapeutic efficacy. Additionally, efforts are being made to identify novel formulations and delivery systems that can improve its administration and patient compliance.
In conclusion, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide (CAS No. 1005297-45-9) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and pharmacological properties make it a valuable candidate for further research and development in areas such as anti-inflammatory and anti-cancer therapies. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.
1005297-45-9 (N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide) 関連製品
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2034513-37-4(N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide)
- 1189648-25-6(methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate)
- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)
- 2034282-77-2(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide)
- 1806841-23-5(4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 536718-76-0(8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 2172238-24-1(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}pentanoic acid)




